2,4,5-三甲基吡唑-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

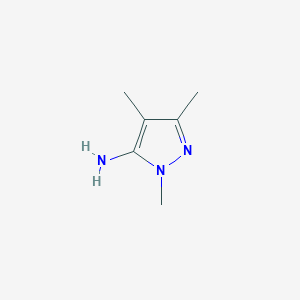

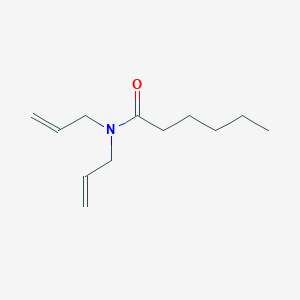

2,4,5-Trimethylpyrazol-3-amine (TMPA) is a heterocyclic organic compound that contains a pyrazole ring and an amine group. It has a molecular formula of C6H11N3 and a molecular weight of 125.175 .

Synthesis Analysis

The synthesis of pyrazole derivatives, including TMPA, has been a topic of interest in recent years . Pyrazole-containing compounds are versatile and have been used as synthetic intermediates in preparing relevant chemicals in various fields . The synthesis of structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold .Molecular Structure Analysis

Pyrazole derivatives, including TMPA, are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms in the annular structure . The other three positions in the ring permit structural variants starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazoles, including TMPA, are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . They exhibit tautomerism, which may influence their reactivity and impact the synthetic strategies where pyrazoles take part .科学研究应用

合成和表征

- 胺基功能化胶体二氧化硅,用于各种应用和基础研究,可以通过涉及碱催化水解和表面修饰氨基团的方法合成,包括来自氨基吡唑的氨基团。氨基团的表面密度是可量化的,有助于对这些材料进行表征 (Soto-Cantu et al., 2012)。

多杂环化合物的合成

- 氨基吡唑,如2,4,5-三甲基吡唑-3-胺,已被用于合成具有各种生物活性的新多杂环化合物。这些化合物表现出有趣的性质,包括荧光和潜在的生物相关性 (Agrebi, Karoui, & Allouche, 2021)。

抗菌活性

- 与氨基吡唑相关的2-芳基肼腈已被用于合成各种杂环物质,其中一些对不同的细菌和酵母显示出有希望的抗菌活性 (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011)。

功能化BODIPY衍生物

- 水溶性BODIPY衍生物的合成,这些衍生物功能化为芳基碘化物和芳基溴化物,可以涉及使用胺基功能化化合物。这些衍生物在水性环境中显示出作为高度荧光探针的潜力 (Li, Han, Nguyen, & Burgess, 2008)。

新型杂环支架的抗菌活性

- 涉及3-氨基吡唑-5-酮的多组分合成,这个类别包括2,4,5-三甲基吡唑-3-胺,已经导致发现具有显著抗菌活性的新型杂环支架 (Frolova et al., 2011)。

高能材料

- 氨基吡唑在制备高性能高能材料中起着关键作用,展示了这些化合物在各种应用化学领域的多功能性 (Klapötke, Piercey, & Stierstorfer, 2012)。

大气凝结研究

- 与2,4,5-三甲基吡唑-3-胺密切相关的三甲胺已被研究其对涉及硫酸的大气凝结的影响,突显了胺类物质的环境影响 (Erupe, Viggiano, & Lee, 2010)。

互变异构体和抗氧化活性

- 对4-酰基吡唑酮席夫碱的研究,与2,4,5-三甲基吡唑-3-胺在结构上相似,揭示了它们的互变异构体和抗氧化活性,有助于理解它们的化学行为和潜在应用 (Orabi, 2018)。

作用机制

未来方向

The synthesis of pyrazole derivatives, including TMPA, is an active area of research. Recent advances in green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives highlight the potential for future research directions . The integration of green methodologies in the synthesis of structurally diverse and biologically relevant pyrano[2,3-c]pyrazole derivatives is of great interest to the academic community as well as industry .

属性

IUPAC Name |

2,4,5-trimethylpyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-4-5(2)8-9(3)6(4)7/h7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNRZXTWCRTHPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-((6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2475502.png)

![Ethyl (2S,4R)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-2-carboxylate](/img/structure/B2475503.png)

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmorpholine-4-sulfonamide](/img/structure/B2475510.png)

azanide](/img/structure/B2475513.png)

![N-[Cyano-(2-methoxyphenyl)methyl]-2-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B2475521.png)